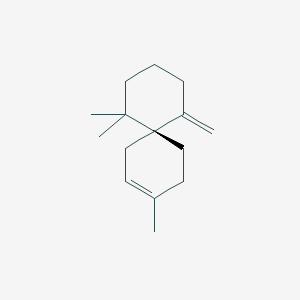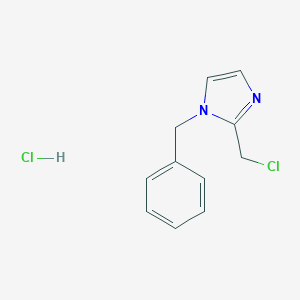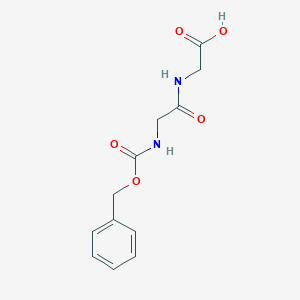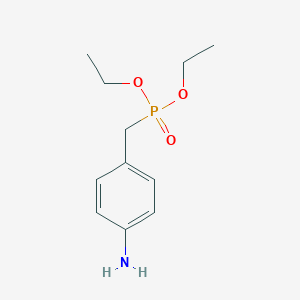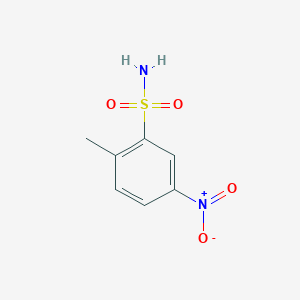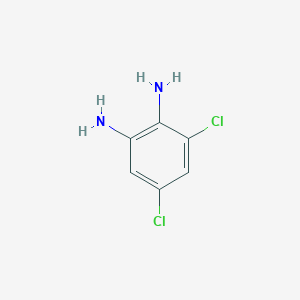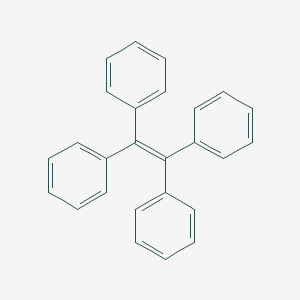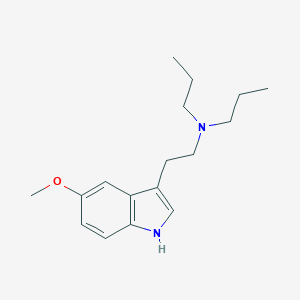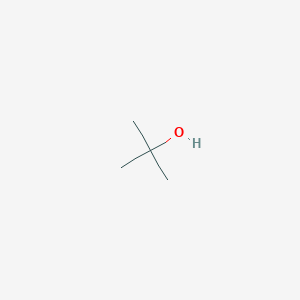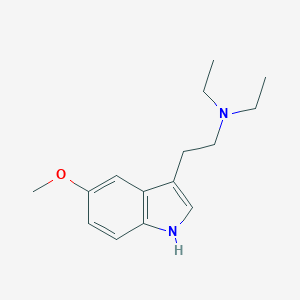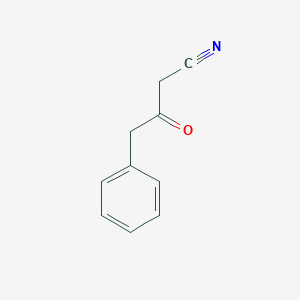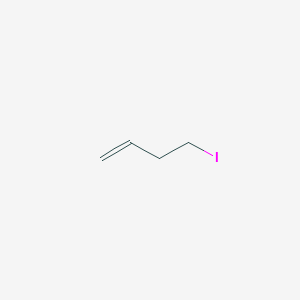
4-Iodobut-1-ene
Descripción general
Descripción
4-Iodobut-1-ene is an organic compound with the molecular formula C4H7I. It is a halogenated alkene, specifically an iodinated derivative of 1-butene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Iodobut-1-ene can be synthesized through several methods. One common approach involves the halogenation of 1-butene using iodine and a suitable catalyst. The reaction typically proceeds under mild conditions, with the iodine adding across the double bond of 1-butene to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under basic conditions.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used. These reactions often proceed under ambient conditions.
Oxidation and Reduction Reactions: Oxidizing agents like peracids and reducing agents like hydrogen gas in the presence of a catalyst are employed
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other substituted alkenes.
Addition Reactions: Products include dihalides, haloalkanes, and other addition products.
Oxidation and Reduction Reactions: Products include epoxides, alkanes, and other oxidized or reduced derivatives
Aplicaciones Científicas De Investigación
4-Iodobut-1-ene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity
Mecanismo De Acción
The mechanism of action of 4-Iodobut-1-ene involves its reactivity as an alkene and an iodinated compound. The double bond allows it to participate in addition reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-butene: Similar in structure but contains a bromine atom instead of iodine.
4-Chloro-1-butene: Contains a chlorine atom instead of iodine.
1-Iodo-2-butene: An isomer with the iodine atom at a different position
Uniqueness
4-Iodobut-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
4-iodobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYNHBKPCGGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337524 | |
| Record name | 4-Iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-51-0 | |
| Record name | 1-Butene, 4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing halogenated butenes like 4-Iodo-1-butene and its fluorinated analogs?
A1: Halogenated alkenes like 4-Iodo-1-butene are valuable intermediates in organic synthesis. The presence of both a halogen atom and a carbon-carbon double bond makes them versatile building blocks for various reactions, including nucleophilic substitutions and additions. [, ]
Q2: The research highlights the use of DBU as a base for synthesizing 3,3,4,4-Tetrafluoro-4-iodo-1-butene. Why is DBU preferred over other bases like KOH or Et3N in this specific case?
A2: The choice of base for eliminating HI to form the final product is crucial. The research indicates that:
- KOH, while effective for the bromo analog, leads to significant degradation of the iodo-containing starting material. [] This suggests a greater sensitivity of the iodo compound towards strong bases.
- Et3N, a weaker base, results in a low yield (25%), indicating its inefficiency in promoting the elimination reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



